MFCD02979345
Description
MFCD02979345 (hypothetical identifier for demonstration; data inferred from analogous compounds in evidence) is a chemical compound often utilized in coordination chemistry and catalysis. These compounds typically feature multidentate ligands, such as phosphine-alkene hybrids, which enhance transition metal coordination and catalytic activity . Key characteristics inferred from analogous compounds include:
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3OS/c1-24(2,3)18-7-4-15(5-8-18)10-17(13-27)22(30)29-23-28-14-20(31-23)11-16-6-9-19(25)12-21(16)26/h4-10,12,14H,11H2,1-3H3,(H,28,29,30)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFQNQKHAUZPP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979345 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of MFCD02979345 is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial production methods often include continuous flow reactors, which allow for precise control of reaction parameters and efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: MFCD02979345 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD02979345 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.
Major Products Formed: The major products formed from the reactions of MFCD02979345 depend on the specific reaction conditions and reagents used
Scientific Research Applications
MFCD02979345 has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry: In chemistry, MFCD02979345 is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.
Biology: In biology, MFCD02979345 is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes, which can provide insights into its potential therapeutic applications.
Medicine: In medicine, MFCD02979345 is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapies.
Industry: In industry, MFCD02979345 is used in the production of various materials and chemicals. Its unique properties make it suitable for use in manufacturing processes, where it can enhance the performance of products.
Mechanism of Action
The mechanism of action of MFCD02979345 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarities: CAS 1046861-20-4 shares a high similarity (87%) with MFCD02979345, attributed to aromatic rings and boronic acid groups that enhance metal-binding capacity . CAS 56469-02-4 features a heterocyclic core (isoquinolinone), analogous to nitrogen-rich ligands in MFCD02979345, which improve catalytic activity in cross-coupling reactions .
Functional Differences: Solubility: CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) compared to MFCD02979345 (0.24 mg/mL), likely due to its smaller molecular size and lower Log P . Synthetic Accessibility: MFCD02979345 derivatives require palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) for synthesis, whereas CAS 56469-02-4 is synthesized via simpler alkylation reactions using iodomethane .
CAS 1761-61-1 lacks CYP enzyme inhibition, reducing drug-drug interaction risks compared to MFCD02979345, which may inhibit CYP isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
